(R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid

Catalog No.
S13607253
CAS No.
M.F
C14H17ClO4
M. Wt
284.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutano...

Product Name

(R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid

IUPAC Name

(2R)-2-(4-chlorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

Molecular Formula

C14H17ClO4

Molecular Weight

284.73 g/mol

InChI

InChI=1S/C14H17ClO4/c1-14(2,3)19-12(16)8-11(13(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,17,18)/t11-/m1/s1

InChI Key

COSMWXJSTCFAEJ-LLVKDONJSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)Cl)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C1=CC=C(C=C1)Cl)C(=O)O

(R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid is an organic compound characterized by a butanoic acid backbone substituted with a tert-butoxy group, a chlorophenyl group, and a keto functional group. It has the molecular formula C15H19ClO4C_{15}H_{19}ClO_4 and is known for its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butoxy group contributes to the compound's steric properties, while the chlorophenyl moiety may enhance biological activity through specific interactions with biological targets.

Typical for carboxylic acids and ketones:

  • Esterification: Reaction with alcohols to form esters.
  • Reduction: Conversion of the keto group to an alcohol using reducing agents like lithium aluminum hydride.
  • Oxidation: Further oxidation can yield carboxylic acids or other oxidized derivatives.
  • Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

(R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid exhibits potential biological activity by interacting with various molecular targets, including enzymes and receptors. The mechanism of action may involve modulation of enzyme activity or receptor binding, which could lead to therapeutic effects. Its structural features suggest that it might serve as a lead compound in drug development, particularly in fields targeting metabolic disorders or cancer.

The synthesis of (R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid typically involves several key steps:

  • Starting Materials: Chiral starting materials are often used to ensure the correct enantiomer is produced.
  • Alkylation: A common method includes alkylating a chiral ester with tert-butyl bromoacetate.
  • Hydrolysis: Hydrolysis of the resulting intermediate to form the corresponding acid.
  • Oxidation: If necessary, oxidation steps may be employed to introduce or modify functional groups.

Industrial methods may utilize continuous flow reactors and optimized conditions to enhance yield and purity.

This compound has several applications in scientific research and industry:

  • Chemical Research: As a building block for synthesizing more complex organic molecules.
  • Biochemical Assays: Used as a substrate in enzyme-catalyzed reactions to study enzyme kinetics.
  • Pharmaceutical Development: Potential precursor for developing new therapeutic agents targeting specific diseases.

Interaction studies are essential for understanding how (R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid interacts with biological systems. These studies typically involve:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific enzymes or receptors.
  • Functional Assays: Assessing the biological effects of the compound on cellular pathways or processes.
  • Structure-Activity Relationship Studies: Investigating how modifications to the structure influence biological activity.

Several compounds share structural similarities with (R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid, including:

Compound NameCAS NumberKey Differences
(R)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid147224-50-8Methyl group instead of chlorophenyl
(R)-4-(Tert-butoxy)-2-ethyl-4-hydroxybutanoic acid210048-05-8Hydroxy group instead of keto
(R)-4-(Tert-butoxy)-2-ethyl-4-aminobutanoic acid210048-05-XAmino group instead of keto

Uniqueness

(R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid is unique due to its specific combination of functional groups, particularly the tert-butoxy and chlorophenyl substituents. This combination not only influences its chemical reactivity but also enhances its potential biological activity compared to similar compounds. The steric hindrance provided by the tert-butoxy group may also play a critical role in its interaction with biological targets, setting it apart from other derivatives.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

284.0815367 g/mol

Monoisotopic Mass

284.0815367 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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